4-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzonitrile
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Overview
Description
4-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzonitrile group. Compounds containing the 1,2,4-oxadiazole moiety are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets depending on their specific structure and the type of infection they are designed to combat.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets in a way that inhibits the growth of the infectious agents . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in the infectious agents, leading to their inhibition .
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide and shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of the compound.
Result of Action
Given its anti-infective activities, it can be inferred that the compound likely leads to the inhibition or death of the infectious agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of O-acylamidoximes. One common method is a two-step process where O-acylamidoximes are first prepared and then cyclized under the action of organic bases . Another efficient method is the one-pot synthesis from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents like DMSO, in the presence of inorganic bases . Oxidative cyclizations are also employed, although they are less common .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often leverages the high efficiency and swiftness of the cyclization process. The preparation and isolation of O-acylamidoximes as a preliminary step are crucial for achieving high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the nitrile group or other functional groups within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Uniqueness
4-[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c21-10-14-6-8-16(9-7-14)20(25)24-11-17(15-4-2-1-3-5-15)18(12-24)19-22-13-26-23-19/h1-9,13,17-18H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOSDJRRWPWVMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CC=C(C=C2)C#N)C3=NOC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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